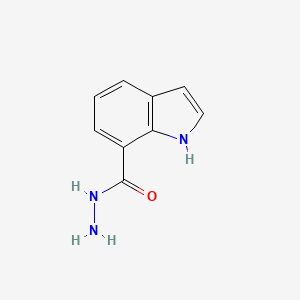

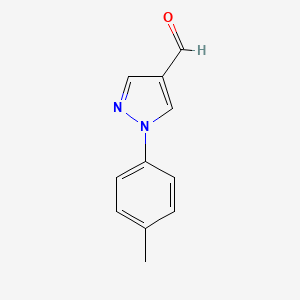

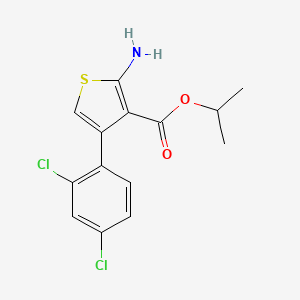

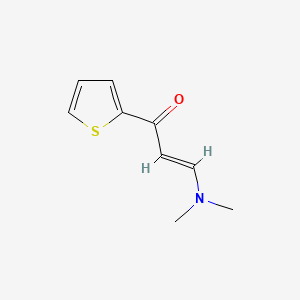

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate" has not been directly studied in the provided papers. However, related compounds with similar structural features have been synthesized and evaluated for their biological activity and pharmacokinetics. For instance, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate was synthesized as a potential antimalarial agent and tested against Plasmodium lophurae in turkeys, showing a comparison to its nitrogen isostere, chloroguanide . Another study focused on the synthesis and pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, which are structural isomers of the β2 agonists clenproperol and clenpenterol . These studies provide insights into the chemical behavior and potential biological activity of compounds structurally related to "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate".

Synthesis Analysis

The synthesis of related compounds involves the development of methods that can potentially be applied to the synthesis of "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate". The methods described in the papers include the synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate and 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol . These methods could provide a foundation for the synthesis of the compound , considering the similarities in the chemical structures and functional groups.

Molecular Structure Analysis

The molecular structure of "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate" would likely exhibit characteristics similar to the compounds studied in the papers. The presence of dichlorophenyl groups and isopropylamino moieties suggests that the compound may have significant interactions with biological targets due to these electron-withdrawing groups and potential hydrogen bond donors or acceptors .

Chemical Reactions Analysis

While the specific chemical reactions of "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate" are not detailed in the provided papers, the studies do indicate that halogen atoms in the molecules prevent rapid metabolic inactivation . This suggests that the compound may also exhibit stability against metabolic degradation, which could be beneficial for its potential use as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds studied. For example, the pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol showed that increases in dose led to proportionate increases in the maximum blood substance concentration, with times to maximum concentration ranging from 0.25 to 1.5 hours . These properties, including area under the pharmacokinetic curve, half-elimination time, mean retention time, and plasma clearance, are crucial for understanding the behavior of the compound in a biological system and can guide the development of "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate" for potential therapeutic applications.

Scientific Research Applications

“Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate” is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some potential applications:

-

Medicinal Chemistry

- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of application or experimental procedures in medicinal chemistry often involve the synthesis of the compound and subsequent testing in biological assays .

- The outcomes of these experiments can vary widely, but often involve determining the potency of the compound against a particular biological target .

-

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- The methods of application in this field would likely involve applying the compound to a material and testing its resistance to corrosion .

- The outcomes of these experiments would be a measure of the material’s resistance to corrosion when treated with the compound .

-

Organic Semiconductors

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- The methods of application in this field would likely involve incorporating the compound into a semiconductor device and testing its performance .

- The outcomes of these experiments would be a measure of the device’s performance when the compound is incorporated .

properties

IUPAC Name |

propan-2-yl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-10(6-20-13(12)17)9-4-3-8(15)5-11(9)16/h3-7H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQCVYUADPRKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401162712 |

Source

|

| Record name | 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |

CAS RN |

350997-32-9 |

Source

|

| Record name | 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)